
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol
Descripción general
Descripción
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include halogenation reactions to introduce the bromine and chlorine atoms, followed by stereoselective reduction to achieve the desired chiral centers.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding ketone.
Reduction: The compound can undergo further reduction to form the corresponding alkane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of the halogen atoms with the nucleophilic group.
Aplicaciones Científicas De Investigación
(2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can influence its binding affinity and specificity, leading to various biological effects.
Comparación Con Compuestos Similares
- (2R,3S)-3-(3-chlorophenyl)-4-(4-bromophenyl)butan-2-ol
- (2R,3S)-3-(3-fluorophenyl)-4-(4-chlorophenyl)butan-2-ol
- (2R,3S)-3-(3-bromophenyl)-4-(4-methylphenyl)butan-2-ol
Comparison: Compared to its analogs, (2R,3S)-3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol is unique due to the specific combination of bromine and chlorine substituents. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H16BrClO |
|---|---|
Peso molecular |
339.7 g/mol |
Nombre IUPAC |
3-(3-bromophenyl)-4-(4-chlorophenyl)butan-2-ol |
InChI |
InChI=1S/C16H16BrClO/c1-11(19)16(13-3-2-4-14(17)10-13)9-12-5-7-15(18)8-6-12/h2-8,10-11,16,19H,9H2,1H3 |
Clave InChI |
JZWMKTOFZFXAJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)Br)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(5-chloro-2-ethyl-9-methyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl)methoxy]benzoate](/img/structure/B8319193.png)

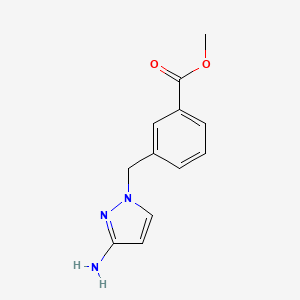

![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanol](/img/structure/B8319227.png)
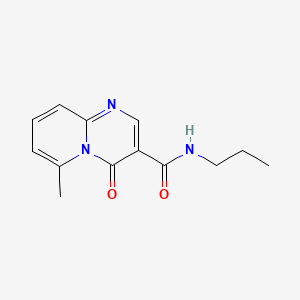
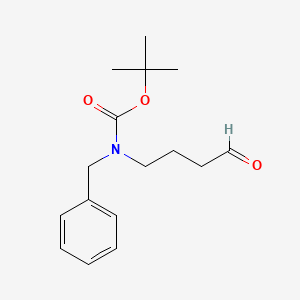
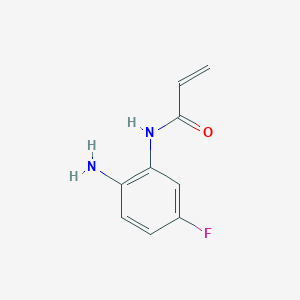
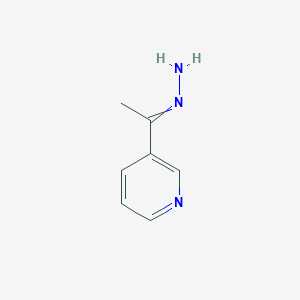
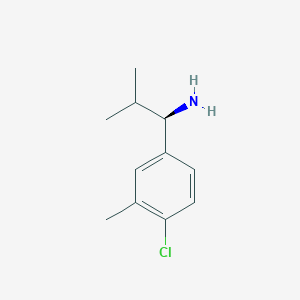

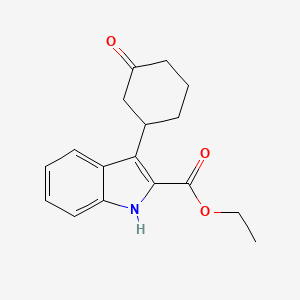

![3-Ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene](/img/structure/B8319291.png)
